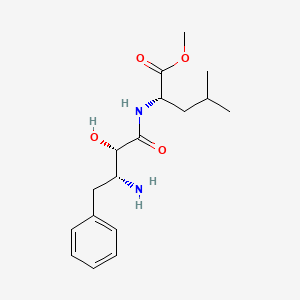

Bestatin Methyl Ester

Beschreibung

Historical Discovery and Significance in Aminopeptidase (B13392206) Inhibition Research

The story of Bestatin (B1682670) Methyl Ester begins with the discovery of its parent compound, Bestatin. In 1976, Bestatin was isolated from the culture filtrate of the bacterium Streptomyces olivoreticuli during a systematic search for microbial metabolites that could inhibit aminopeptidases. This discovery was a notable advancement in the field of enzyme inhibition. At the time, while other protease inhibitors were known, Bestatin distinguished itself by its specificity for certain metalloproteases, particularly aminopeptidase B (AP-B) and leucine (B10760876) aminopeptidase (LAP). google.comapexbt.com

The significance of Bestatin's discovery lay in its targeted action. Unlike broader-spectrum inhibitors, its ability to selectively inhibit specific aminopeptidases provided researchers with a precise tool to investigate the physiological and pathological roles of these enzymes. Bestatin functions as a transition-state analog, mimicking the tetrahedral intermediate that forms during the hydrolysis of peptide bonds by these enzymes. This mechanism involves its α-hydroxy-β-amino acid structure, which chelates the essential zinc ion in the enzyme's active site. The elucidation of Bestatin's structure and function catalyzed further research into metalloprotease inhibition, paving the way for the development of related compounds, including Bestatin Methyl Ester, for academic study. google.com

Derivation and Chemical Relationship to Bestatin in Academic Studies

This compound, as its name implies, is a direct chemical derivative of Bestatin. Chemically, it is the methyl ester of Bestatin. This modification involves the esterification of the free carboxyl group of the L-leucine residue in Bestatin with a methyl group. google.com The synthesis can be achieved by treating Bestatin with an alcohol, such as methanol (B129727), under appropriate conditions. google.com

Table 1: Chemical Comparison of Bestatin and this compound

| Property | Bestatin | This compound |

| IUPAC Name | [(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-leucine | methyl (2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate |

| Molecular Formula | C₁₆H₂₄N₂O₄ | C₁₇H₂₆N₂O₄ |

| Molecular Weight | 308.37 g/mol | 322.4 g/mol scbt.com |

| Key Functional Group Difference | Free Carboxylic Acid (-COOH) | Methyl Ester (-COOCH₃) |

Role as a Cell-Permeable Aminopeptidase Inhibitor in Research

A primary reason for the synthesis and use of this compound in research is its enhanced ability to cross cell membranes. asm.orgresearchgate.netnih.gov The free carboxylic acid group in Bestatin is ionized at physiological pH, making it polar and less able to passively diffuse across the lipid bilayers of cell membranes. By converting this carboxylic acid to a methyl ester, the polarity of the molecule is reduced, thereby increasing its lipophilicity and enhancing its cell permeability. asm.orgnih.gov

This characteristic is crucial for investigating the function of intracellular aminopeptidases. While Bestatin is effective at inhibiting extracellular or membrane-bound enzymes, its utility for studying processes inside the cell is limited. researchgate.net this compound, often referred to as a cell-permeable analog of Bestatin, allows researchers to inhibit aminopeptidases within the cytoplasm and other cellular compartments. asm.orgnih.govadooq.com This has enabled studies on the internal roles of these enzymes in processes like protein degradation, cell cycle progression, and apoptosis. asm.orgnih.gov For instance, research on macrophage death induced by anthrax lethal toxin showed that the cell-permeable this compound was effective at much lower concentrations than Bestatin, highlighting its superior ability to reach intracellular targets. nih.gov

Overview of Research Paradigms Utilizing this compound

The enhanced cell permeability of this compound has made it a valuable tool in several areas of biological research. Its application spans from fundamental cell biology to the development of novel therapeutic strategies.

One major research area is the study of apoptosis , or programmed cell death. Studies have shown that this compound can augment apoptosis induced by death ligands like Fas or TNF-α in various solid tumor cell lines, and it does so more efficiently than Bestatin, presumably due to its better cell penetration.

The compound has also been instrumental in developmental biology research using the model organism Dictyostelium discoideum . In these studies, this compound was used to inhibit Zn²⁺-binding aminopeptidases, leading to the inhibition of cell growth, cell division, and spore cell differentiation. asm.orgnih.govmedchemexpress.cn This research helps to elucidate the roles of specific aminopeptidases, such as PsaA, in controlling fundamental cellular processes. asm.orgnih.gov

Furthermore, this compound has been employed in the development of innovative chemical biology tools. It is a key component in a class of molecules known as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers) . researchgate.net In this context, the methyl ester form of Bestatin binds to the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase. researchgate.netmdpi.com By linking this compound to a ligand for a different target protein, the resulting chimeric molecule can bring cIAP1 into proximity with the target, leading to the target's ubiquitination and subsequent degradation by the proteasome. researchgate.net This powerful technique allows for the selective knockdown of specific proteins within a cell.

Table 2: Research Applications of this compound

| Research Area | Model System | Finding/Application | Reference(s) |

| Apoptosis Research | Human solid tumor cell lines | Augments Fas- or TNF-α-induced apoptosis more efficiently than Bestatin. | , |

| Developmental Biology | Dictyostelium discoideum | Inhibits cell growth, division, and spore differentiation by targeting PsaA. | asm.org, nih.gov |

| Protein Degradation | Cell-based assays | Used as a cIAP1 ligand to create SNIPERs for targeted protein knockdown. | researchgate.net, mdpi.com |

| Toxin-Mediated Cell Death | Macrophage cell lines | Protects against anthrax lethal toxin-induced death at much lower concentrations than Bestatin. | nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl (2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4/c1-11(2)9-14(17(22)23-3)19-16(21)15(20)13(18)10-12-7-5-4-6-8-12/h4-8,11,13-15,20H,9-10,18H2,1-3H3,(H,19,21)/t13-,14+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNKTWBIPBOGLO-ILXRZTDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC(=O)C(C(CC1=CC=CC=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432965 | |

| Record name | Bestatin Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65322-89-6 | |

| Record name | Bestatin Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Mechanisms of Action and Enzymatic Interactions

Target Aminopeptidase (B13392206) Identification and Specificity Profiling

Bestatin (B1682670) methyl ester exhibits a distinct profile of aminopeptidase inhibition, a characteristic that makes it a valuable molecular probe in studying the roles of these enzymes in various biological processes. scbt.com Its ability to form stable complexes within the active sites of target enzymes disrupts substrate access and modulates their catalytic activity. scbt.com

Inhibition of Aminopeptidase B (AP-B)

Bestatin, the parent compound of bestatin methyl ester, is a potent inhibitor of Aminopeptidase B (AP-B). google.com Research indicates that bestatin demonstrates 50% inhibition of rat liver AP-B at a concentration of 0.055 μg/ml. google.com While this compound has much weaker activity against basic aminopeptidases compared to its parent compound, its inhibitory effect on AP-B is noteworthy. adooq.com The modification of the carboxyl group in bestatin to its methyl ester form can reduce the inhibitory activity against AP-B. google.com For instance, one study found that the methyl ester of bestatin showed 50% inhibition of aminopeptidase B at a concentration of 8.4 μg/ml, a significantly higher concentration than that required by bestatin itself. google.com

Inhibition of Leucine (B10760876) Aminopeptidase (LAP)

Bestatin is a powerful inhibitor of Leucine Aminopeptidase (LAP), with a 50% inhibitory concentration (IC50) of 0.01 μg/ml against swine kidney LAP. google.com It acts as a competitive inhibitor with a Ki value of 2.0 x 10⁻⁸ M when L-leucine-β-naphthylamide is the substrate. google.com The three-dimensional structure of bovine lens LAP in complex with bestatin reveals that bestatin binds to the active site, with its α-amino and hydroxyl groups coordinating with the zinc ion. nih.gov this compound has been utilized as an aminopeptidase inhibitor to study the role of LAP in myocyte proliferation and differentiation. researchgate.net

Effects on Aminopeptidase N (APN/CD13)

This compound is recognized as a neutral aminopeptidase inhibitor, displaying slightly stronger inhibition of this class of enzymes than bestatin itself. adooq.com Aminopeptidase N (APN, also known as CD13) is a key neutral aminopeptidase. nih.gov While bestatin is a known inhibitor of APN, the cell-permeable nature of this compound allows for the study of intracellular APN functions. nih.govnih.gov Studies have shown that this compound can augment apoptosis induced by death ligands like Fas or TNF-α in solid tumor cell lines, suggesting an intracellular role for neutral aminopeptidases in these pathways. nih.gov

Interaction with Leukotriene A4 Hydrolase (LTA4H) Aminopeptidase Activity

Leukotriene A4 hydrolase (LTA4H) is a bifunctional enzyme that possesses both epoxide hydrolase and aminopeptidase activity. uniprot.orgresearchgate.net Bestatin has been shown to be a potent inhibitor of the aminopeptidase activity of LTA4H, with an apparent Ki value of 172 nM. researchgate.net It also inhibits the formation of LTB4, the product of the enzyme's epoxide hydrolase activity. researchgate.net In structural studies, bestatin has been observed to bind to the active site of LTA4H, chelating the catalytic zinc ion. nih.gov This interaction can induce conformational changes that affect the binding of other molecules within the substrate-binding cleft. nih.govacs.org

Inhibition of Plasmodium falciparum M1 Aminopeptidase (PfA-M1)

The M1 alanyl-aminopeptidase of Plasmodium falciparum (PfA-M1) is an essential enzyme for the parasite's development and a validated drug target. nih.govacs.org Bestatin and its derivatives have been shown to inhibit PfA-M1. nih.govnih.govelifesciences.org The inhibition of PfA-M1 by bestatin-based compounds can lead to a stall in the trophozoite stage of parasite growth. elifesciences.org Specific inhibition of PfA-M1 has been shown to cause swelling of the parasite's digestive vacuole and prevent the proteolysis of hemoglobin-derived oligopeptides. researchgate.net

Differentiation from other Aminopeptidase Inhibitors (e.g., Actinonin (B1664364), Amastatin)

This compound can be distinguished from other aminopeptidase inhibitors like actinonin and amastatin (B1665947) by its specific inhibitory profile and cellular effects. While both bestatin and actinonin inhibit APN, their relative potencies and effects on different cell lines can vary. nih.gov For instance, in one study, the IC50 values for inhibition of cell surface aminopeptidase activity by bestatin and actinonin differed between U937 and K562 cell lines. nih.gov Amastatin, another aminopeptidase inhibitor, shows different inhibitory characteristics compared to bestatin. For example, amastatin inhibits both AP-M and LAP, but with different potencies for di-, tri-, and tetrapeptide inhibitors compared to bestatin. nih.gov Furthermore, in studies on anthrax lethal toxin-induced macrophage death, this compound provided protection, whereas actinonin and amastatin did not, indicating specificity in the aminopeptidase involved. nih.gov

Table of Inhibitory Activities

| Compound | Target Enzyme | Inhibitory Concentration/Constant | Source |

|---|---|---|---|

| Bestatin | Aminopeptidase B (rat liver) | IC50: 0.055 μg/ml | google.com |

| This compound | Aminopeptidase B | IC50: 8.4 μg/ml | google.com |

| Bestatin | Leucine Aminopeptidase (swine kidney) | IC50: 0.01 μg/ml | google.com |

| Bestatin | Leucine Aminopeptidase | Ki: 2.0 x 10⁻⁸ M | google.com |

| Bestatin | Leukotriene A4 Hydrolase (aminopeptidase activity) | Ki: 172 nM | researchgate.net |

| Amastatin | Aminopeptidase M | Ki: 1.9 x 10⁻⁸ M | nih.gov |

| Bestatin | Aminopeptidase M | Ki: 4.1 x 10⁻⁶ M | nih.gov |

Molecular Mechanisms of Enzyme Inhibition

The inhibitory action of this compound is a result of its specific interactions within the active site of aminopeptidases.

Active Site Binding and Coordination with Zinc Ions

This compound is recognized as an inhibitor of Zn2+-binding aminopeptidases. medchemexpress.comasm.org The active sites of these metalloproteases typically contain one or two zinc ions that are crucial for catalysis. The inhibitory mechanism of bestatin and its analogues involves the coordination of its functional groups with the active site zinc ion(s). Specifically, the α-hydroxy group and the carbonyl group of the peptide bond in bestatin-like inhibitors can interact with the zinc atom. sci-hub.rumdpi.com This coordination is a key feature of its binding, as seen in the complex of leukotriene A4 hydrolase with bestatin, where the carbonyl and hydroxyl oxygens of bestatin coordinate with the zinc ion. mdpi.com This interaction mimics the tetrahedral intermediate state of peptide hydrolysis, effectively blocking the enzyme's catalytic activity. nih.gov The esterification of the carboxyl group in this compound can influence its interaction with hydrophobic pockets within the enzyme's active site, potentially enhancing its potency by improving the hydrophile-lipophile balance. tandfonline.com

Stereochemical Interactions and Specific Hydrogen Bonding

The stereochemistry of this compound is critical for its inhibitory activity. sci-hub.ru The specific spatial arrangement of its atoms allows for precise interactions with amino acid residues in the enzyme's active site. The (2S, 3R) configuration of the 3-amino-2-hydroxy-4-phenylbutanoyl (AHPA) moiety is particularly important. sci-hub.ru The aromatic ring and the aliphatic chain of the leucine residue can engage in hydrophobic interactions with corresponding pockets in the enzyme. sci-hub.ru

Furthermore, hydrogen bonds play a significant role in stabilizing the inhibitor-enzyme complex. The free amino group and the carboxyl group (in the parent compound bestatin) are essential for forming hydrogen bonds and ionic bonds with active site residues. sci-hub.ru In the case of bovine lens leucine aminopeptidase, hydrogen bonds involving active site residues such as Lys-262, Asp-273, Gly-360, and Leu-362 stabilize the backbone of the bound bestatin. nih.gov The phenylalanyl side chain of bestatin is stabilized by van der Waals interactions with a hydrophobic pocket formed by several residues, while the leucyl side chain binds in another hydrophobic cleft. nih.gov

Kinetic Characterization of Inhibition (e.g., Kᵢ values, competitive inhibition)

Bestatin and its derivatives, including this compound, generally act as competitive inhibitors of aminopeptidases. google.com This means they bind to the active site of the enzyme, competing with the natural substrate. The strength of this inhibition is quantified by the inhibition constant (Kᵢ), with lower values indicating a more potent inhibitor.

Bestatin exhibits potent inhibition against several aminopeptidases. For instance, it has a Kᵢ value of 2.0 x 10⁻⁸ M for leucine aminopeptidase and 6.0 x 10⁻⁸ M for aminopeptidase B. google.com Research on a bestatin analogue showed it to be a slow-binding competitive inhibitor of aminopeptidase M with a Kᵢ of 1.9 x 10⁻⁸ M. researchgate.net While specific Kᵢ values for this compound are not as widely reported in the provided context, it is known to have slightly stronger inhibitory activity against neutral aminopeptidase compared to bestatin, but weaker activity against basic aminopeptidase. adooq.com The inhibitory activity of bestatin analogues is influenced by modifications to the parent structure. For example, a reduced isostere of bestatin showed noncompetitive inhibition against arginine aminopeptidase with a Kis of 66 nM. nih.gov

| Inhibitor | Enzyme | Kᵢ Value (M) | Type of Inhibition |

|---|---|---|---|

| Bestatin | Leucine Aminopeptidase | 2.0 x 10⁻⁸ | Competitive |

| Bestatin | Aminopeptidase B | 6.0 x 10⁻⁸ | Competitive |

| Bestatin Analogue | Aminopeptidase M | 1.9 x 10⁻⁸ | Slow-binding competitive |

| Reduced Isostere of Bestatin | Arginine Aminopeptidase | 66 x 10⁻⁹ (Kis) | Noncompetitive |

Influence on Enzyme Conformational Dynamics and Stability in Research Models

The binding of inhibitors like this compound to an enzyme's active site can influence the enzyme's conformational dynamics and stability. scbt.com The interaction can induce or stabilize certain conformations of the enzyme, which can be crucial for its inhibitory effect. For instance, the binding of bestatin to bovine lens leucine aminopeptidase has been extensively studied, revealing a detailed picture of the enzyme-inhibitor complex. nih.gov Such studies provide insights into the flexibility of the active site and how it accommodates inhibitors. researchgate.net The interaction of this compound with the enzyme can alter its conformation, which in turn modulates its catalytic activity. scbt.com The study of these conformational changes is essential for understanding the allosteric regulation of enzyme activity and for the design of more specific and potent inhibitors. researchgate.netacs.org

Chemical Synthesis and Analog Development for Research

Synthetic Methodologies for Bestatin (B1682670) Methyl Ester

The synthesis of Bestatin methyl ester can be achieved through direct chemical modification of bestatin or via multi-step stereoselective routes designed to control the compound's specific three-dimensional structure.

The most direct method for producing this compound is through the esterification of the parent compound, bestatin. This process involves treating bestatin, which possesses a free carboxylic acid group, with an alcohol, specifically methanol (B129727), under appropriate conditions to form the corresponding methyl ester. google.com For instance, bestatin can be dissolved in methanol and stirred for several days at room temperature to yield this compound. google.com This straightforward derivatization is crucial as it modifies the polarity of the molecule, which can influence its biological properties. asm.org Similarly, other derivatives, such as N-acyl compounds like N-acetyl-bestatin methyl ester, can be synthesized by treating bestatin with reagents like acetic anhydride (B1165640) in methanol. google.com

De novo synthesis of this compound requires precise control over its stereochemistry, particularly at the α-hydroxy-β-amino acid core. Various stereoselective strategies have been developed to achieve this.

One prominent method involves the proline-catalyzed α-hydroxylation of an aldehyde derived from D-phenylalanine, which allows for the creation of a key hydroxyl group with high diastereoselectivity. thieme-connect.com This intermediate is then coupled with the appropriate amino acid ester, such as the L-leucine benzyl (B1604629) ester, followed by deprotection steps to yield the final bestatin analogue. thieme-connect.com

Other reported strategies include:

Common Precursor Strategy : Utilizing an α,β-epoxy ester as a common precursor from which peptidic aminopeptidase (B13392206) inhibitors like bestatin can be prepared through stereo- and regiocontrolled reactions. colab.wsresearchgate.net

Synthesis from Chiral Precursors : A facile synthesis starting from the inexpensive L-aspartic acid has been developed, which involves the stereoselective hydroxylation of an oxazoline-4-acetate derivative. tandfonline.com

Cyanohydrin Chemistry : An approach that features the highly diastereoselective formation of a cyanohydrin acetate (B1210297) from an aldehyde under phase-transfer conditions provides a key intermediate for the synthesis. researchgate.net

These methods highlight the chemical versatility available for producing this compound and its stereoisomers, enabling detailed structure-activity relationship studies.

Derivatization from Bestatin

Design and Synthesis of this compound Analogues and Derivatives

Building upon the this compound scaffold, researchers have designed and synthesized a wide array of analogues and derivatives for specific research purposes, including enhancing cellular uptake and developing molecular probes and protein degraders.

To visualize and quantify the activity of target enzymes in complex biological samples, this compound has been modified to create chemical probes.

Fluorescent Probes : A set of activity-based probes (ABPs) has been synthesized based on the bestatin scaffold. researchgate.net These probes incorporate reporter tags, such as a fluorophore or biotin (B1667282), and are designed to covalently bind to target metallo-aminopeptidases in an activity-dependent manner. researchgate.net For example, the fluorescent probe MH03 was developed to label aminopeptidase N, allowing for its detection via in-gel fluorescent scanning. researchgate.net

Radiolabeled Probes : For in vivo imaging applications like SPECT (Single Photon Emission Computed Tomography), radiolabeled analogues have been developed. nih.gov Probestin, a bestatin analogue, was conjugated to a chelator and radiolabeled with Technetium-99m (99mTc). nih.gov The resulting radioprobe, 99mTcO-N3S-PEG2-Probestin, demonstrated effective tumor uptake in mouse models, enabling clear visualization of tumors expressing the target enzyme, aminopeptidase N (APN/CD13). nih.gov

A significant application of this compound is its use as a key component in the development of "Specific and Non-genetic IAP-dependent Protein Erasers" (SNIPERs). portlandpress.com These are chimeric molecules designed to hijack the cell's own protein disposal system to eliminate a specific protein of interest (POI). researchgate.netnih.gov

The design of a SNIPER involves linking this compound (MeBS) to a ligand that binds to a target protein. mdpi.com this compound functions as the E3 ligase-recruiting moiety by binding to the BIR3 domain of the cellular inhibitor of apoptosis protein 1 (cIAP1). mdpi.comnih.govresearchgate.net This binding event activates the ubiquitin ligase activity of cIAP1. nih.gov

The mechanism of action is as follows:

The SNIPER molecule simultaneously binds to both cIAP1 (via the MeBS moiety) and the POI (via the target-specific ligand). nih.gov

This induces the formation of an artificial ternary complex of cIAP1, the SNIPER, and the POI. nih.gov

Within this complex, cIAP1 ubiquitinates the POI, marking it for destruction. nih.gov

The ubiquitinated protein is then recognized and degraded by the 26S proteasome. researchgate.net

A well-documented example is SNIPER(CRABP), a hybrid molecule composed of MeBS linked to all-trans retinoic acid (ATRA). portlandpress.comnih.gov This molecule successfully induces the degradation of cellular retinoic acid-binding proteins (CRABP-I and CRABP-II). portlandpress.com Other SNIPERs based on bestatin derivatives have been developed to target proteins such as the estrogen receptor (ERα) and the androgen receptor (AR). nih.gov

Preclinical in Vitro Research on Cellular Processes

Effects on Cell Proliferation and Differentiation in Model Organisms

The impact of bestatin (B1682670) methyl ester on cellular growth and development has been investigated in various model organisms, providing foundational insights into its mechanisms of action.

In studies utilizing the C2C12 myoblast cell line, a well-established model for skeletal muscle development, inhibition of intracellular aminopeptidases by bestatin methyl ester has been shown to impair both proliferation and differentiation. nih.govresearchgate.net This inhibition leads to a decrease in leucine (B10760876) and alanine (B10760859) aminopeptidase (B13392206) activity. nih.govresearchgate.net Consequently, a reduction in intracellular amino acid and ATP levels is observed. nih.govresearchgate.net

The process of myoblast differentiation was markedly impaired in C2C12 cells treated with this compound, whereas bestatin itself did not show a similar effect. researchgate.net The differentiation index, a measure of myotube formation, was significantly lower in cells treated with this compound. researchgate.net Furthermore, the expression of key myogenic regulatory factors such as MyoD, myogenin, and Myosin Heavy Chain (MyHC) was also reduced. researchgate.net Research indicates that the effects of this compound on myoblast proliferation and differentiation are linked to the downstream processes that follow protein degradation by the proteasome. nih.gov

| Cell Line | Compound | Effect | Reference |

| C2C12 | This compound | Impaired proliferation and differentiation | nih.govresearchgate.net |

| C2C12 | This compound | Decreased leucine and alanine aminopeptidase activity | nih.govresearchgate.net |

| C2C12 | This compound | Reduced intracellular amino acid and ATP levels | nih.govresearchgate.net |

| C2C12 | This compound | Markedly impaired myoblast differentiation | researchgate.net |

The social amoeba Dictyostelium discoideum has served as a valuable model organism to study the effects of this compound. asm.orgnih.gov In this organism, this compound inhibits cell growth, cell division, and spore cell differentiation. asm.orgnih.govmedchemexpress.com These effects are believed to be mediated through the inhibition of puromycin-sensitive aminopeptidase A (PsaA), a zinc-binding aminopeptidase that plays a role in regulating cell division and differentiation. asm.orgnih.govmedchemexpress.commdpi.com

Treatment with this compound was found to specifically interact with and inhibit the aminopeptidase activity of PsaA. nih.govmedchemexpress.com This inhibition resulted in a decreased rate of cell growth and frequency of cell division. medchemexpress.com Furthermore, it also hampered spore cell differentiation during the later stages of development in Dictyostelium. asm.orgnih.govmedchemexpress.com Interestingly, the subcellular localization of PsaA appears to influence the differentiation pathway, with nuclear localization favoring stalk cell differentiation and cytoplasmic localization favoring spore cell differentiation. medchemexpress.com

| Organism | Compound | Effect | Target | Reference |

| Dictyostelium discoideum | This compound | Inhibits cell growth and division | Puromycin-sensitive aminopeptidase A (PsaA) | asm.orgnih.govmedchemexpress.com |

| Dictyostelium discoideum | This compound | Inhibits spore cell differentiation | Puromycin-sensitive aminopeptidase A (PsaA) | asm.orgnih.govmedchemexpress.com |

Mechanistic studies in various cancer cell lines have revealed that this compound can influence cellular processes by inhibiting aminopeptidases. As a cell-permeable derivative, it demonstrates slightly stronger inhibition of neutral aminopeptidase compared to bestatin, while having weaker activity against basic aminopeptidase. adooq.comadooq.com In some solid tumor cell lines, this compound has been observed to augment apoptosis induced by Fas or TNF-α.

The compound's ability to inhibit intracellular aminopeptidases is thought to be central to its effects on cell proliferation. nih.gov Studies comparing its antiproliferative effects with its inhibitory activity on cell surface aminopeptidases suggest that the primary mechanism of action is intracellular. nih.gov Furthermore, this compound has been utilized as a component in the development of "Specific and Nongenetic IAP-dependent Protein Erasers" (SNIPERs), which are designed to induce the degradation of specific target proteins. portlandpress.com

Dictyostelium discoideum Growth and Differentiation Studies

Modulation of Intracellular Signaling Pathways

This compound has been shown to influence key intracellular signaling pathways that are critical for cell growth, survival, and protein homeostasis.

Research in C2C12 myoblasts has demonstrated that the inhibition of intracellular aminopeptidases by this compound leads to the suppression of the mTOR pathway's phosphorylation. nih.govresearchgate.net The mTOR pathway is a central regulator of cell growth and metabolism, and its activity is influenced by the availability of amino acids. By reducing intracellular amino acid levels, this compound indirectly impairs mTOR signaling, which in turn contributes to the observed inhibition of myoblast proliferation and differentiation. nih.gov

The ubiquitin-proteasome system (UPS) is a major pathway for protein degradation in cells. wiley.com this compound has been instrumental in research investigating the link between the UPS and subsequent peptide degradation by aminopeptidases. nih.gov The proteasome generates oligopeptides, which are then broken down into free amino acids by intracellular aminopeptidases. nih.govnih.gov Inhibition of these aminopeptidases by this compound disrupts this process, highlighting the importance of this downstream step for cellular functions like myogenesis. nih.govnih.govwiley.com

Furthermore, this compound has been utilized in the design of proteolysis-targeting chimeras (PROTACs) and SNIPERs. portlandpress.comresearchgate.netnih.gov These are hybrid molecules that recruit E3 ubiquitin ligases, such as the cellular inhibitor of apoptosis protein 1 (cIAP1), to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. portlandpress.comresearchgate.netnih.gov this compound binds to cIAP1, activating its ubiquitin ligase activity and promoting its own degradation, a mechanism that has been harnessed to induce the degradation of other target proteins. portlandpress.comresearchgate.netnih.gov For instance, a hybrid molecule linking this compound to all-trans retinoic acid was shown to induce the proteasomal degradation of cellular retinoic acid-binding proteins I and II (CRABP-I and -II). portlandpress.comnih.gov

Influence on Caspase Activation and Apoptosis Mechanisms

This compound has been shown to induce or augment apoptosis (programmed cell death) in various in vitro models. Its mechanisms often involve the modulation of caspases, a family of proteases critical to the apoptotic cascade.

Research demonstrates that this compound can enhance apoptosis induced by other agents, such as Fas ligand or Tumor Necrosis Factor-alpha (TNF-α), in solid tumor cell lines. The compound is recognized as an inhibitor of zinc-binding aminopeptidases and has been shown to induce apoptosis in both normal and cancerous cells. nih.gov In human leukemic cell lines, the parent compound bestatin was found to induce apoptosis, and its growth-inhibitory effects were significantly reduced by a caspase-1 inhibitor, suggesting a direct link between its activity and this specific caspase. researchgate.net

Further studies have elucidated a more complex role in caspase modulation. In a model of anthrax lethal toxin (LT) exposure in macrophages, this compound provided protection against cell death by preventing LT-mediated caspase-1 activation. nih.govnih.gov This protective effect is linked to the N-end rule pathway, a cellular process that determines a protein's stability. LT-induced degradation of c-IAP1 (a member of the inhibitor of apoptosis protein family) is a caspase-dependent event that this compound helps prevent. nih.govnih.gov Other research indicates that a methyl ester of bestatin can directly bind to the BIR3 domain of cIAP1, promoting its self-ubiquitination and subsequent degradation, which points to a complex, context-dependent role in regulating apoptosis. researchgate.net

| Cell Model | Experimental Context | Observed Effect of this compound | Reference |

|---|---|---|---|

| Solid tumor cell lines | Co-treatment with Fas or TNF-α | Augments Fas- or TNF-α-induced apoptosis. | |

| Human leukemic cell lines (U937) | Bestatin treatment | Induces apoptosis; growth inhibition is reduced by a caspase-1 inhibitor. | researchgate.net |

| Macrophages (RAW264.7) | Exposure to Anthrax Lethal Toxin (LT) | Protects against LT-induced cell death by inhibiting caspase-1 activation. | nih.govnih.gov |

| Generic | Biochemical Assay | Binds to the BIR3 domain of cIAP1, inducing its self-ubiquitination and degradation. | researchgate.net |

Investigation of Nuclear vs. Cytoplasmic Localization Effects on Cellular Processes

The subcellular location where this compound exerts its effects has a profound impact on cellular outcomes. Research using the model organism Dictyostelium discoideum has been particularly insightful. In Dictyostelium, this compound inhibits the puromycin-sensitive aminopeptidase A (PsaA). nih.govscience.gov Studies using green fluorescent protein (GFP) tags revealed that the localization of PsaA—whether in the nucleus or the cytoplasm—determines the cell's differentiation pathway. science.gov

When PsaA was engineered to be primarily nuclear, the cells differentiated into stalk cells. Conversely, when PsaA was localized to the cytoplasm, the cells differentiated into spores. nih.govscience.gov Since this compound inhibits PsaA, its ability to access these different cellular compartments influences these fundamental developmental processes. nih.govmdpi.com

This principle extends to mammalian cells. In a study of alveolar epithelial cells, the enzyme leukotriene A4 hydrolase, which also has aminopeptidase activity inhibited by bestatin, was found to localize in the nucleus of proliferating type II-like A549 cells but in the cytoplasm of NIH/3T3 cells. physiology.org Treatment with bestatin inhibited the growth of the A549 cells, where the target enzyme was nuclear, but had no effect on the NIH/3T3 cells, where the enzyme was cytoplasmic. physiology.org This suggests that the nuclear aminopeptidase activity of the enzyme is important for cell growth and that its inhibition within the nucleus is key to the compound's anti-proliferative effect in this context. physiology.org

| Organism/Cell Model | Target Enzyme | Localization | Observed Effect of Inhibitor (Bestatin/BME) | Reference |

|---|---|---|---|---|

| Dictyostelium discoideum | PsaA | Nuclear | Inhibition affects stalk cell differentiation pathway. | nih.govscience.gov |

| Dictyostelium discoideum | PsaA | Cytoplasmic | Inhibition affects spore cell differentiation pathway. | nih.govscience.gov |

| A549 cells (human lung carcinoma) | Leukotriene A4 Hydrolase | Nuclear | Inhibition of cell growth. | physiology.org |

| NIH/3T3 cells (mouse fibroblast) | Leukotriene A4 Hydrolase | Cytoplasmic | No effect on cell growth. | physiology.org |

Research on Immunomodulatory Effects in Cell Culture Models

Much of the in vitro research on immunomodulatory effects has been conducted using the parent compound, Bestatin. This compound is its more cell-permeable derivative, designed to facilitate entry into cells and interact with the same intracellular targets. nih.govresearchgate.net The findings related to Bestatin are therefore considered highly relevant to the potential actions of its methyl ester derivative within immune cells. These effects include the modulation of cytokine signals and direct actions on lymphocyte functions. lookchem.com

Cytokine Secretion Modulation (e.g., IFNγ, IL-1, IL-2, IL-6, TNF-α)

Bestatin has been shown to modulate the production and secretion of several key cytokines in cell culture models, indicating its ability to influence immune responses. Studies have demonstrated that Bestatin can enhance the production of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) by modulating T-cell and macrophage activity. It has also been shown to stimulate the production of Interleukin-1 (IL-1) and IL-2. nih.gov

The effect can be context-dependent. For instance, while some studies report that Bestatin treatment of non-stimulated peripheral blood mononuclear cells can increase the production of IL-6 and TNF-α, other work has shown it can inhibit the production of IL-6 by human monocytes that have been stimulated with lipopolysaccharide (LPS). termedia.pl

| Cytokine | Cell Model | Experimental Condition | Observed Effect of Bestatin | Reference |

|---|---|---|---|---|

| IFN-γ | T-cells and Macrophages | General culture | Enhanced production | |

| IL-1 | General culture | General culture | Stimulated production | nih.gov |

| IL-2 | Human peripheral blood mononuclear cells | PHA-stimulated | Increased production | nih.govtermedia.pl |

| IL-6 | Peripheral blood mononuclear cells | Non-stimulated | Increased production | termedia.pl |

| Human monocytes | LPS-stimulated | Inhibited production | termedia.pl | |

| TNF-α | Peripheral blood mononuclear cells | Non-stimulated | Increased production | termedia.pl |

Effects on Lymphocyte Function in vitro

Beyond cytokine modulation, Bestatin directly influences the function and proliferation of lymphocytes in culture. It has been observed to stimulate T-cell activity in allogeneic mixed lymphocyte response assays. nih.gov This stimulatory effect on T-cells appears to be crucial for its broader impact on the immune system.

In studies using human B-cell colony formation techniques, Bestatin significantly increased the number of B-cell colonies. nih.gov This effect was abolished when T-cells were removed from the culture, indicating that the stimulatory effect on B-cells is mediated by T-cells. nih.gov This is supported by findings that Bestatin increased the production of soluble factors from T-cells that were stimulated with phytohemagglutinin (PHA). nih.gov Furthermore, in vitro studies have shown that bestatin treatment can augment the percentage and absolute count of CD19+ B lymphocytes. cabidigitallibrary.org

| Lymphocyte Type | Assay/Model | Observed Effect of Bestatin | Reference |

|---|---|---|---|

| T-Lymphocytes | Allogeneic mixed lymphocyte response | Immunostimulation of T-cell activity. | nih.gov |

| T-Lymphocytes | PHA-stimulated culture | Increased production of soluble factors. | nih.gov |

| B-Lymphocytes | B-cell colony formation assay | Increased number of B-cell colonies (T-cell dependent). | nih.gov |

| B-Lymphocytes (CD19+) | Cell culture | Augmented percentage and absolute count. | cabidigitallibrary.org |

Preclinical in Vivo Research on Biological Systems

Impact on Immune System Components in Animal Models

Modulation of T and B Lymphocyte Subsets

Bestatin (B1682670) has been observed to modulate the populations of T and B lymphocytes in animal models, particularly in the spleen and mesenteric lymph nodes. termedia.pl Studies in mice have shown that both single and multiple administrations of bestatin can increase the percentage and absolute count of CD19+ B lymphocytes in peripheral lymphatic organs. termedia.pl Conversely, multiple doses of bestatin were found to decrease the percentage and absolute count of T CD3+ splenocytes and mesenteric lymph node cells, which corresponded with decreases in both CD4+ and CD8+ T cell populations. termedia.pl

In the context of immunosuppression induced by cyclophosphamide, bestatin demonstrated a protective effect on the humoral immune response. termedia.pl This protective action was dependent on the dose and schedule of administration. termedia.pl Furthermore, research indicates that bestatin can increase the function of B lymphocytes. When administered to mice immunized with sheep red blood cells (SRBC), it enhanced the humoral response, leading to a greater number of splenocytes producing anti-SRBC antibodies. termedia.pl

Research on Delayed-Type Hypersensitivity (DTH)

Bestatin has been shown to enhance delayed-type hypersensitivity (DTH) responses in animal models. nih.govnih.gov In normal mice, administration of bestatin augmented the DTH reaction to sheep red blood cells (SRBC) and oxazolone. nih.govnih.gov Furthermore, in mice with compromised immune systems, such as those treated with the immunosuppressant cyclophosphamide, bestatin was able to restore the DTH response. nottingham.ac.uk This immunomodulatory effect suggests that bestatin can bolster cell-mediated immunity. nih.govnih.gov

Adjuvant Research in Vaccine Development

Bestatin is being investigated as a potential vaccine adjuvant due to its immunomodulatory properties. mdpi.comnih.gov It is considered a promising candidate for enhancing vaccine efficacy because of its ability to stimulate immune cells, promote antibody production, and activate cytotoxic T lymphocytes. mdpi.com In studies with an inactivated foot-and-mouth disease (FMD) vaccine in mice and pigs, formulation with bestatin enhanced early, intermediate, and long-term immunity. mdpi.comnih.gov The adjuvanted vaccine led to a marked increase in cytokines like interferon-gamma (IFNγ) and key T-cell and B-cell coreceptors. mdpi.com These findings suggest that bestatin has significant potential to improve the efficacy of inactivated vaccines by inducing both strong cellular and humoral immune responses, as well as a lasting memory response. mdpi.comnih.gov

Mechanistic Studies in Disease Models (excluding clinical efficacy)

Investigation in Murine Tumor Models (mechanistic insights, not treatment)

In murine tumor models, the antitumor effect of bestatin is attributed to the activation of the host's defense system rather than direct cytotoxicity to cancer cells. nottingham.ac.uk Mechanistic studies indicate that bestatin activates several types of immune effector cells. Administration of bestatin to tumor-bearing mice led to the enhancement of antibody-dependent cellular cytotoxicity (ADCC) and natural killer (NK) cell activities of spleen cells. nottingham.ac.uk Splenic lymphocytes from these mice were shown to inhibit corresponding tumor growth. nottingham.ac.uk The compound is understood to work by inhibiting aminopeptidases on the surface of immune cells, which in turn modulates their function. nih.gov For instance, Bestatin Methyl Ester is utilized in the design of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), which are hybrid molecules that can induce the degradation of specific target proteins by hijacking the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase. nih.govresearchgate.netfrontiersin.org This mechanism involves the this compound portion of the molecule binding to cIAP1, initiating a process that leads to the ubiquitination and subsequent proteasomal degradation of a targeted protein of interest. researchgate.netfrontiersin.org This technology has been explored as a way to control tumor metastasis by targeting specific proteins for degradation. researchgate.net

Studies in Malaria Rodent Models

Research into the antiplasmodial activity of aminopeptidase (B13392206) inhibitors has included the evaluation of bestatin and its derivatives in rodent models of malaria. Studies have utilized non-lethal Plasmodium yoelii 17XNL and lethal Plasmodium berghei ANKA strains in mice to assess the in vivo efficacy of these compounds.

In mice infected with the non-lethal P. yoelii 17XNL strain, treatment with bestatin was compared to a control group. The results indicated that bestatin could significantly reduce parasite levels. Mice treated with bestatin showed a lower peak parasitemia compared to the untreated group. nih.gov Specifically, the peak parasitemia in the bestatin-treated group was 23.00% on day 17, whereas the untreated control group reached a peak of 29.55% on the same day. nih.gov

When evaluated in a lethal rodent malaria model using P. berghei ANKA, bestatin treatment demonstrated a capacity to prolong survival. nih.gov In these studies, treatment with bestatin resulted in a 16.67% increase in survival, with treated mice surviving up to 23 days post-infection, which was comparable to the effects of a related compound, phebestin. nih.gov

Table 1: Effect of Bestatin in P. yoelii 17XNL-Infected Mice

| Treatment Group | Peak Parasitemia (%) | Day of Peak |

|---|---|---|

| Untreated Control | 29.55 | 17 |

| Bestatin | 23.00 | 17 |

Data sourced from a comparative study on aminopeptidase inhibitors. nih.gov

Pharmacodynamic Markers and Target Engagement in Animal Studies

This compound is recognized for its ability to engage with specific cellular targets, primarily the cellular inhibitor of apoptosis protein 1 (cIAP1). researchgate.netnih.gov This engagement is a key aspect of its mechanism of action, particularly in the context of targeted protein degradation technologies like PROTACs (Proteolysis Targeting Chimeras) and SNIPERs (specific and non-genetic IAP-dependent protein erasers). portlandpress.comnih.gov

The pharmacodynamic action of this compound involves its direct and selective binding to the BIR3 domain of cIAP1. researchgate.net This binding event induces a conformational change in cIAP1, activating its intrinsic E3 ubiquitin ligase activity. researchgate.net The activated cIAP1 then undergoes auto-ubiquitination, a process where it tags itself for degradation by the proteasome. researchgate.netportlandpress.com This mechanism of inducing self-destruction of cIAP1 is a primary example of its target engagement.

This principle has been harnessed in the development of SNIPERs, where this compound or its derivatives serve as the E3 ligase-binding moiety. portlandpress.comnih.gov These bifunctional molecules link the bestatin derivative to a ligand for a separate protein of interest. By doing so, they bring the target protein into close proximity with cIAP1, leading to the ubiquitination and subsequent degradation of the target protein. nih.govnih.gov The degradation of the target protein serves as a direct pharmacodynamic marker of the compound's activity. Proof-of-concept for this approach was demonstrated by linking a bestatin ester to a ligand for cellular retinoic acid-binding proteins (CRABP-I and -II), which resulted in the proteasome-dependent degradation of these proteins in cells. portlandpress.com

Research on Anthrax Lethal Toxin Response in Macrophage Models

This compound has been investigated for its protective effects against the cytotoxic actions of anthrax lethal toxin (LT) in macrophage models. nih.govnih.gov Anthrax LT is known to rapidly kill macrophages from certain mouse strains, a process that requires the degradation of at least one cellular protein via the ubiquitin-proteasome system. nih.govasm.org

Studies using the murine macrophage-like cell line RAW264.7 demonstrated that pretreatment with this compound provides significant protection against cell death induced by LT. nih.gov The protective mechanism is linked to the N-end rule pathway of protein degradation. nih.gov Research has identified c-IAP1 as a substrate that is degraded in macrophages following treatment with LT, and this degradation is dependent on caspases. nih.govnih.gov this compound, as an aminopeptidase inhibitor, interferes with this pathway, thereby preventing LT-induced cell death. nih.gov

The protective effects of this compound were also confirmed in an in vivo mouse model. nih.gov Mice challenged with a lethal dose of anthrax LT showed significantly increased survival when pre-treated with this compound compared to control animals. nih.gov This finding highlights the potential of the compound to counteract the toxin's effects systemically.

Table 2: In Vivo Protective Effect of this compound (BME) Against Anthrax Lethal Toxin (LT)

| Treatment Group | Number of Animals (n) | Outcome |

|---|---|---|

| LT + 10% DMSO (Control) | 5 | All animals succumbed to LT challenge. |

| LT + BME | 5 | All animals survived the LT challenge. |

Data from an in vivo study in BALB/cJ mice. nih.gov

Analytical and Methodological Advancements in Research

Chromatographic and Spectroscopic Techniques for Research Analysis

Chromatographic and spectroscopic methods are fundamental to the purification and structural analysis of Bestatin (B1682670) methyl ester and its derivatives.

Mass Spectrometry for Structure Elucidation

Mass spectrometry has been instrumental in determining the molecular structure of Bestatin and its derivatives. The fragmentation pattern of Bestatin methyl ester hydrochloride in a mass spectrum was key to elucidating the amino acid sequence of Bestatin itself. google.com This technique provides precise information about the molecular weight and composition of the compound. google.comnih.gov For instance, the molecular formula of Bestatin, C₁₆H₂₄N₂O₄, was supported by its mass spectrum. google.com Furthermore, gas chromatography-mass spectrometry (GC-MS) has been developed for the simultaneous determination of Bestatin and its major metabolite, p-hydroxybestatin, in human serum. nih.gov This method utilizes selected ion monitoring and deuterium-labeled internal standards for sensitive and specific quantification. nih.gov

NMR Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy has been essential for confirming the structure of this compound. google.com Both ¹H-NMR and ¹³C-NMR spectra provide detailed information about the chemical environment of the atoms within the molecule, allowing for unambiguous structural assignment. mdpi.comresearchgate.net For example, the structure of N-acetyl-bestatin methyl ester was ascertained by IR, NMR, and mass spectrometry. google.com High-field NMR spectroscopy, in conjunction with other techniques, can reveal detailed structural information, including the presence of methyl esters and other functional groups. copernicus.org

Enzyme Assays for Inhibitor Characterization

Enzyme assays are critical for evaluating the inhibitory activity of this compound against various aminopeptidases. These assays typically measure the rate of an enzymatic reaction in the presence and absence of the inhibitor. For instance, the inhibitory activities of this compound derivatives against aminopeptidase (B13392206) N (APN) have been determined using L-leucine-p-nitroanilide as a substrate. mdpi.com The hydrolysis of the substrate, which produces a colored product, is monitored spectrophotometrically to determine the extent of inhibition. mdpi.com

Fluorometric assays using substrates like alanine-β-naphthylamide have also been employed to analyze aminopeptidase activity in cell lysates. asm.org These assays have shown that this compound can inhibit the activity of enzymes like puromycin-sensitive aminopeptidase (PsaA). asm.orgscience.gov The inhibitory potency is often expressed as the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Advanced Microscopy Techniques for Cellular Localization Studies

Advanced microscopy techniques are vital for understanding the cellular and subcellular distribution of this compound and its targets. While specific studies detailing the use of advanced microscopy for the direct visualization of this compound are not prevalent in the provided results, the methodologies are highly relevant to its field of study. Techniques like super-resolution localization microscopy could be used to visualize the subcellular localization of target enzymes like aminopeptidase N (CD13) with high precision. mdpi.com

Studies have investigated the subcellular localization of CD13 in glioblastoma cell lines, noting its intracellular enrichment. researchgate.net The effects of Bestatin treatment on cell morphology and processes like cell migration and colony formation have been observed, implying changes at the cellular level that could be further investigated with advanced microscopy. researchgate.netnih.gov For instance, the inhibition of spore cell differentiation in Dictyostelium discoideum by this compound has been studied, a process that involves significant morphological changes observable by microscopy. asm.orgnih.gov

Molecular Modeling and Docking Studies of Enzyme-Inhibitor Complexes

Molecular modeling and docking studies provide valuable insights into the interactions between this compound and its target enzymes at the atomic level. These computational methods are used to predict the binding mode of an inhibitor within the active site of an enzyme and to understand the structural basis for its inhibitory activity.

For example, the crystal structure of the Leukotriene A4 Hydrolase (LTA₄H)-Bestatin complex (PDB code 1HS6) has been used to define the binding site for docking studies of potential inhibitors. mdpi.comtandfonline.com These studies reveal key interactions, such as the coordination of the inhibitor's hydroxyl and carbonyl groups with the zinc ion in the active site. tandfonline.com The phenyl ring of Bestatin occupies a hydrophobic cavity, while its carboxylate group forms electrostatic interactions with positively charged amino acid residues. mdpi.com Such studies are crucial for structure-based drug design and the development of more potent and selective inhibitors. tandfonline.com

Development of Conjugates for Enzymatic Degradation Protection Research

To enhance the therapeutic potential of molecules and protect them from enzymatic degradation, conjugates of this compound have been developed. A notable application is in the creation of Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). These are bifunctional molecules that link a derivative of this compound to a ligand for a target protein. nih.govportlandpress.comresearchgate.net The this compound moiety binds to the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase. nih.govresearchgate.net This recruitment of cIAP1 to the target protein leads to the ubiquitination and subsequent proteasomal degradation of the target. nih.govresearchgate.net

An example is a SNIPER that links a Bestatin ester to all-trans retinoic acid to target cellular retinoic acid-binding proteins for degradation. portlandpress.com The development of such conjugates demonstrates a sophisticated strategy to harness the properties of this compound for targeted protein knockdown. researchgate.netnih.gov Furthermore, conjugation of Bestatin to polymers like glycol chitosan (B1678972) has been investigated to protect oligopeptides from enzymatic degradation. researchgate.net

Future Research Directions and Unanswered Questions

Exploration of Novel Aminopeptidase (B13392206) Targets

While Bestatin (B1682670) Methyl Ester is known to inhibit neutral aminopeptidases more strongly than its parent compound, its full inhibitory profile across the diverse metallo-aminopeptidase (MAP) superfamily is not completely mapped. abcam.comadooq.com Bestatin itself is a potent inhibitor of multiple MAP families, including M1, M17, and M18. nih.gov Research has identified specific targets in various organisms, which suggests that Bestatin Methyl Ester could have a similarly broad, yet distinct, range of targets.

In the model organism Dictyostelium discoideum, this compound has been shown to interact with and inhibit the aminopeptidase activity of puromycin-sensitive aminopeptidase A (PsaA). asm.org In the malaria parasite Plasmodium falciparum, the bestatin scaffold targets at least two essential aminopeptidases, PfA-M1 (M1 family) and Pf-LAP (M17 family). asm.orgresearchgate.net The development of bestatin derivatives has been a strategy to probe these targets and optimize inhibitor potency, with some derivatives showing five-fold greater potency against PfA-M1 than the parent bestatin. nih.gov

Future investigations should systematically screen this compound against a wider array of purified human and pathogenic aminopeptidases to identify novel, high-affinity targets. This exploration is crucial for uncovering new biological pathways regulated by these enzymes and for developing more selective chemical probes.

Table 1: Known Aminopeptidase Targets of the Bestatin Scaffold in Various Organisms

| Target Aminopeptidase | Enzyme Family | Organism/System | Significance | Citations |

|---|---|---|---|---|

| Aminopeptidase N (APN/CD13) | M1 | Human | Cancer progression, immune response | nih.govnih.gov |

| Leucine (B10760876) Aminopeptidase (LAP) | M17 | Human, Porcine | Protein maturation, peptide metabolism | nih.govsci-hub.ru |

| Aminopeptidase B (APB) | M1 | Human | Peptide processing | nih.gov |

| Puromycin-sensitive aminopeptidase A (PsaA) | M1 | Dictyostelium discoideum | Regulation of cell division and differentiation | asm.orgscience.gov |

| PfA-M1 | M1 | Plasmodium falciparum | Hemoglobin digestion, parasite survival | asm.orgresearchgate.net |

Development of Next-Generation Research Tools and Probes

The bestatin scaffold is a versatile foundation for creating advanced chemical biology tools. nih.gov this compound itself has been a crucial component in the development of Specific and Non-genetic IAP-dependent Protein ERasers (SNIPERs), a class of protein knockdown molecules. nih.gov In this technology, the methyl ester of bestatin binds to the BIR3 domain of cellular inhibitor of apoptosis protein 1 (cIAP1), inducing its auto-ubiquitination and degradation. nih.govresearchgate.net By replacing the methyl group with a ligand for a different protein of interest, researchers have created hybrid molecules that can selectively target proteins like the estrogen receptor (ERα) for degradation. nih.govnih.gov

Furthermore, the bestatin structure has been functionalized to create activity-based probes (ABPs). nih.gov These probes, which can be tagged with biotin (B1667282) or a fluorophore, allow for the activity-dependent labeling and profiling of metallo-aminopeptidases in complex proteomes. nih.govresearchgate.net A key advantage of this approach is the ability to attach reporters to the carboxyl group of the bestatin scaffold without disrupting inhibitor binding. nih.gov Future work should focus on creating more selective ABPs derived from this compound to distinguish between closely related aminopeptidases and to visualize their activity in living cells.

Elucidation of Intracellular vs. Cell Surface Aminopeptidase Inhibition Dynamics

A key question in the field is the relative importance of inhibiting intracellular versus cell-surface aminopeptidases. This compound, being a more hydrophobic and cell-permeable derivative of bestatin, is a critical tool for addressing this question. asm.orgnih.gov Studies have shown that the antiproliferative effects of aminopeptidase inhibitors like bestatin are primarily due to their action inside the cell. nih.gov For instance, this compound induces apoptosis at lower concentrations than bestatin, which supports the hypothesis that intracellular activity is key. nih.gov

Research on C2C12 myoblasts demonstrated that this compound, used as an intracellular aminopeptidase inhibitor, impaired both proliferation and differentiation. researchgate.net Similarly, studies on myeloma cells showed that the antiproliferative effects of bestatin and actinonin (B1664364) occur predominantly through intracellular interactions, as their efficacy was increased when cellular efflux pumps were blocked. nih.govnih.gov The inhibition of cell surface aminopeptidases alone does not seem to be sufficient to explain the full biological effects. nih.gov Further research using advanced imaging and cell fractionation techniques is needed to precisely quantify the dynamics of this compound at the membrane versus within different intracellular compartments.

Investigating Off-Target Interactions in Research Models (beyond primary aminopeptidases)

While this compound is valued for its activity against aminopeptidases, its off-target interactions are critical to understand for the accurate interpretation of experimental results. The most significant documented off-target interaction is with the cellular inhibitor of apoptosis protein 1 (cIAP1). researchgate.netspringermedizin.de The binding of the methyl ester derivative to the BIR3 domain of cIAP1 is the basis for its use in SNIPER technology, which hijacks the ubiquitin-proteasome system. researchgate.netexplorationpub.com

The development of hybrid molecules, such as a Bestatin-SAHA hybrid, has highlighted the potential for off-target activities. mdpi.com In that study, researchers found that introducing large functional groups to the carboxy end of bestatin was tolerated for its APN inhibitory activity, raising the possibility that bestatin-based PROTACs could have unintended APN inhibition as an off-target effect. mdpi.com Conversely, some studies have shown a degree of specificity. For example, research into proteasome inhibitors found that bortezomib (B1684674) only weakly inhibited cellular aminopeptidases, while bestatin did not substantially alter the peptidome, indicating that the effects of the two classes of inhibitors were largely distinct in that context. plos.org A comprehensive, unbiased screening of this compound against a broad panel of proteins is necessary to build a complete off-target profile.

Further Mechanistic Investigations into Biological Response Modifier Activity

Bestatin is recognized as a biological response modifier, known for its immunomodulatory and antitumor activities. nih.govjst.go.jp It can enhance immune responses by stimulating T-cells and natural killer (NK) cells, promoting the proliferation of bone marrow cells, and modulating the production of cytokines. nih.gov While the inhibition of aminopeptidases on immune cells is believed to be a primary mechanism, the precise molecular pathways leading to these immunomodulatory effects are not fully elucidated. sci-hub.runih.gov

Bestatin has been shown to enhance the expression of immunomodulatory molecules like interferons (IFNα, IFNβ, IFNγ) and co-stimulatory molecules (CD28, CD19, CD21). nih.gov However, the exact mechanism by which it modulates cytokine production remains unclear. nih.gov Given that this compound can more readily access intracellular targets, it is an ideal tool to dissect these pathways. Future studies should investigate how the inhibition of specific intracellular aminopeptidases by this compound alters signaling cascades involved in immune cell activation and cytokine gene expression.

Q & A

Q. What are the structural determinants of Bestatin Methyl Ester that contribute to its aminopeptidase inhibition?

this compound [(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl-L-leucine methyl ester] is characterized by its stereospecific hydroxy and amino groups, which form hydrogen bonds with the active site of Zn²⁺-dependent aminopeptidases. The methyl ester modification enhances cell permeability compared to Bestatin, as confirmed by its increased efficacy in intracellular assays . Structural validation via NMR and X-ray crystallography is recommended to confirm binding interactions.

Q. How should this compound be stored and reconstituted for in vitro assays?

- Storage : Store as a powder at -20°C (stable for 3 years) or 4°C (2 years). Dissolved in DMSO, store aliquots at -80°C (6 months) or -20°C (1 month) to avoid hydrolysis .

- Solubility : Use DMSO as the primary solvent (≥10 mM stock). For aqueous solutions, pre-dissolve in DMSO (<5% v/v final concentration) to prevent precipitation. Centrifuge at 15,000×g for 10 minutes if turbidity occurs .

Q. What is the rationale for using this compound over Bestatin in cell-based studies?

The methyl ester group increases lipophilicity (LogP = 2.16), improving membrane permeability. This modification enables stronger inhibition of intracellular neutral aminopeptidases (e.g., in RAW264.7 macrophages) while reducing off-target effects on basic aminopeptidases. Validate permeability via comparative LC-MS quantification of intracellular concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound across enzyme isoforms?

Discrepancies arise from assay conditions (e.g., pH, substrate specificity). For example:

- Neutral aminopeptidases : IC₅₀ = 10–50 µM in pH 7.4 buffer with Leu-AMC substrate .

- Basic aminopeptidases : IC₅₀ > 200 µM due to steric hindrance from the methyl ester . Standardize assays using recombinant enzymes (e.g., human puromycin-sensitive aminopeptidase) and include Zn²⁺ (1–5 µM) to maintain metalloenzyme activity .

Q. What experimental designs are optimal for studying this compound’s role in apoptosis induction?

- Dosage : Use 10–100 µM in combination with TNF-α (10 ng/mL) or Fas ligand (50 ng/mL) for 24–48 hours .

- Validation : Measure caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC) and confirm with Western blotting for PARP cleavage .

- Controls : Include lactacystin (proteasome inhibitor) to differentiate proteasome-dependent apoptosis pathways .

Q. How does this compound modulate proteasome activity in targeted protein degradation (e.g., SNIPERs)?

this compound serves as a cIAP1-binding moiety in SNIPERs (e.g., SNIPER cmpd 4). To design chimeric degraders:

Q. What methodologies address batch-to-batch variability in this compound’s bioactivity?

- QC Protocols : Verify purity (>97%) via HPLC (C18 column, 0.1% TFA/acetonitrile gradient).

- Functional validation : Test inhibition of aminopeptidase N (APN) in HEK293T lysates using Ala-AMC substrate (λₑₓ = 380 nm, λₑₘ = 460 nm) .

Contradictory Data Analysis

Q. Why does this compound show divergent effects on Dictyostelium discoideum sporulation versus mammalian cell apoptosis?

- Dictyostelium : Inhibits spore differentiation at 50 µM by blocking puromycin-sensitive aminopeptidase (PSA), which regulates peptide turnover during morphogenesis .

- Mammalian cells : Pro-apoptotic at similar concentrations due to cIAP1 degradation and Fas/TNF-α pathway amplification . Use species-specific aminopeptidase knockout models to isolate mechanistic differences .

Methodological Tools

Q. How to calculate working concentrations for in vivo studies?

- Dosing : For mice, administer 500 µg intravenously in 10% DMSO/PBS, followed by 100 µg/kg lipopolysaccharide (LPS) for inflammation models .

- Bioavailability : Measure plasma levels via LC-MS/MS at 15, 30, and 60 minutes post-injection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.